molecular formula C13H12FN3 B2535211 1-(5-fluoro-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-indole CAS No. 2415563-92-5

1-(5-fluoro-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-indole

Cat. No.: B2535211
CAS No.: 2415563-92-5
M. Wt: 229.258
InChI Key: NOBRZCSOZQSFFU-UHFFFAOYSA-N
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Description

1-(5-fluoro-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-indole is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a fluorine and a methyl group, fused to an indole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(5-fluoro-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of Fluorine and Methyl Groups: Fluorination and methylation are carried out using reagents such as fluorine gas or methyl iodide under controlled conditions.

    Fusion with Indole: The pyrimidine ring is then fused with an indole moiety through a series of condensation reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.

Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(5-fluoro-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

1-(5-fluoro-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(5-fluoro-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-indole exerts its effects involves interaction with specific molecular targets and pathways. For instance, in antiviral research, it may inhibit viral replication by targeting viral RNA polymerase, thereby preventing the synthesis of viral RNA. In cancer research, it may interfere with cell signaling pathways, leading to the inhibition of tumor cell proliferation.

Comparison with Similar Compounds

1-(5-fluoro-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-indole can be compared with other similar compounds such as:

  • 6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one
  • 4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities

Properties

IUPAC Name

1-(5-fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3/c1-9-12(14)13(16-8-15-9)17-7-6-10-4-2-3-5-11(10)17/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBRZCSOZQSFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCC3=CC=CC=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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